molecular formula C21H20N2O6S B2493744 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 3,4-diethoxybenzoate CAS No. 877635-96-6

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 3,4-diethoxybenzoate

Cat. No.: B2493744
CAS No.: 877635-96-6
M. Wt: 428.46
InChI Key: GAAVSPVAUSFXKE-UHFFFAOYSA-N
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Description

“4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 3,4-diethoxybenzoate” is a complex organic compound that features a pyran ring, a pyrimidinylthio group, and a diethoxybenzoate moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 3,4-diethoxybenzoate” typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyran Ring: This could be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Pyrimidinylthio Group: This step might involve a nucleophilic substitution reaction where a pyrimidinylthiol is introduced to the pyran ring.

    Attachment of the Diethoxybenzoate Moiety: This could be done through esterification or other suitable coupling reactions.

Industrial Production Methods

Industrial production of such compounds would require optimization of the reaction conditions to ensure high yield and purity. This might involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.

    Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the sulfur or aromatic sites.

    Reduction: Reduction reactions could target the carbonyl group in the pyran ring.

    Substitution: Various substitution reactions could occur, especially involving the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles, or electrophiles depending on the specific reaction.

Major Products

The major products would depend on the specific reactions and conditions but could include oxidized or reduced forms of the original compound, or derivatives with substituted groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in catalytic reactions.

    Synthesis: As an intermediate in the synthesis of more complex molecules.

Biology

    Drug Development: Potential use in the development of pharmaceuticals due to its unique structure.

    Biological Probes: As a probe to study biological processes.

Medicine

    Therapeutic Agents: Potential use as a therapeutic agent for various diseases.

    Diagnostic Tools: As a component in diagnostic assays.

Industry

    Materials Science: Use in the development of new materials with specific properties.

    Chemical Manufacturing: As a precursor or intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action would depend on the specific application but could involve:

    Molecular Targets: Interaction with specific proteins, enzymes, or receptors.

    Pathways: Modulation of biochemical pathways, such as signaling or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl benzoate
  • 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl ethyl benzoate

Uniqueness

  • Structural Features : The presence of the diethoxybenzoate moiety might confer unique chemical properties.
  • Biological Activity : Differences in biological activity compared to similar compounds due to structural variations.

Properties

IUPAC Name

[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3,4-diethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O6S/c1-3-26-17-7-6-14(10-18(17)27-4-2)20(25)29-19-12-28-15(11-16(19)24)13-30-21-22-8-5-9-23-21/h5-12H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAAVSPVAUSFXKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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